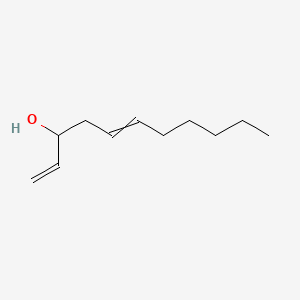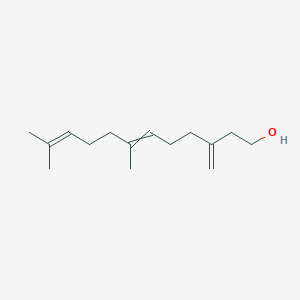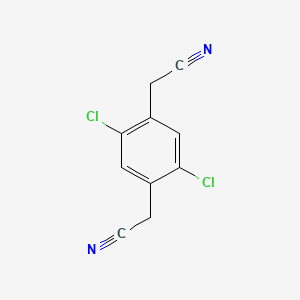![molecular formula C11H16 B14636241 5-(Propan-2-ylidene)bicyclo[2.2.2]oct-2-ene CAS No. 54501-67-6](/img/structure/B14636241.png)
5-(Propan-2-ylidene)bicyclo[2.2.2]oct-2-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Propan-2-ylidene)bicyclo[222]oct-2-ene is a bicyclic compound with the molecular formula C11H16 This compound is characterized by its unique bicyclo[222]octene structure, which consists of a cyclohexane ring fused with two ethylene bridges
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Propan-2-ylidene)bicyclo[222]oct-2-ene typically involves the Diels-Alder reaction, a well-known method for constructing bicyclic systems In this reaction, cyclohexadiene reacts with an appropriate dienophile under controlled conditions to form the bicyclo[222]octene core
Industrial Production Methods
Industrial production of this compound may involve optimized Diels-Alder reactions followed by large-scale alkylation processes. The reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to maximize yield and purity. Industrial methods also focus on cost-effectiveness and scalability.
Análisis De Reacciones Químicas
Types of Reactions
5-(Propan-2-ylidene)bicyclo[2.2.2]oct-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the double bonds into single bonds, leading to saturated derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
Oxidation: Ketones and alcohols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated or nucleophile-substituted derivatives.
Aplicaciones Científicas De Investigación
5-(Propan-2-ylidene)bicyclo[2.2.2]oct-2-ene has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 5-(Propan-2-ylidene)bicyclo[2.2.2]oct-2-ene involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The propan-2-ylidene group can enhance its binding affinity and specificity, leading to desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[2.2.2]oct-2-ene: Lacks the propan-2-ylidene group, resulting in different chemical properties and reactivity.
Cyclohexene: A simpler structure with only one ring, leading to different applications and reactivity.
Norbornene: Another bicyclic compound with a different ring fusion pattern, affecting its chemical behavior.
Uniqueness
5-(Propan-2-ylidene)bicyclo[2.2.2]oct-2-ene stands out due to its unique combination of a bicyclic core and the propan-2-ylidene group. This combination imparts distinct chemical properties, making it valuable in various research and industrial applications.
Propiedades
Número CAS |
54501-67-6 |
|---|---|
Fórmula molecular |
C11H16 |
Peso molecular |
148.24 g/mol |
Nombre IUPAC |
5-propan-2-ylidenebicyclo[2.2.2]oct-2-ene |
InChI |
InChI=1S/C11H16/c1-8(2)11-7-9-3-5-10(11)6-4-9/h3,5,9-10H,4,6-7H2,1-2H3 |
Clave InChI |
OMTCNAOVFIMOJE-UHFFFAOYSA-N |
SMILES canónico |
CC(=C1CC2CCC1C=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,6-Dimethylthieno[2,3-b]pyridin-3-one;hydrochloride](/img/structure/B14636167.png)
![N'-{4-[(3-Chloropyridin-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14636170.png)
![Methyl {6-[(1,3-thiazol-2-yl)sulfanyl]-1H-benzimidazol-2-yl}carbamate](/img/structure/B14636187.png)

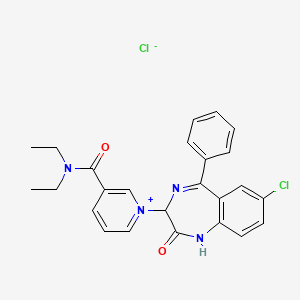
![Trimethyl[(1,7,7-trimethylbicyclo[2.2.1]hept-2-en-2-yl)oxy]silane](/img/structure/B14636212.png)
![Acetic acid;[2-(5-hydroxypentyl)cyclopenten-1-yl] acetate](/img/structure/B14636217.png)
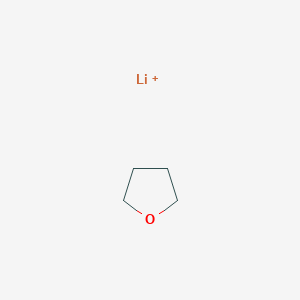


![4-[(E)-(4-Aminonaphthalen-1-yl)diazenyl]benzonitrile](/img/structure/B14636233.png)
